molecular formula C8H6BrNOS B1266797 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 98434-22-1

6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B1266797
CAS No.: 98434-22-1
M. Wt: 244.11 g/mol
InChI Key: QXMFOFHASVVZIT-UHFFFAOYSA-N
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Description

6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that contains a bromine atom, a sulfur atom, and a nitrogen atom within its structure This compound is part of the benzothiazine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one involves a copper-catalyzed cascade reaction. This method starts with 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide). The reaction proceeds through an SN2/deacetylation/coupling process to form the desired benzothiazine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the copper-catalyzed cascade reaction provides a scalable and efficient route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfur atom in the thiazine ring can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can undergo coupling reactions with different reagents to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzothiazine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield thiol or thioether derivatives.

Scientific Research Applications

6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The bromine atom and the thiazine ring play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2H-benzo[b][1,4]thiazin-3(4H)-one: Lacks the bromine atom, leading to different reactivity and applications.

    8-nitro-4H-benzo[e][1,3]thiazin-4-one: Contains a nitro group instead of a bromine atom, with distinct biological activities.

    4,8-bis(5-bromothiophen-2-yl)-2,6-bis(2-octyldodecyl)-2H-benzo[1,2-d4,5-d′]-bis([1,2,3]triazole)-6-ium-5-ide: A more complex structure with different applications in organic electronics.

Uniqueness

The presence of the bromine atom in 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one imparts unique reactivity, making it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other benzothiazine derivatives.

Properties

IUPAC Name

6-bromo-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMFOFHASVVZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291306
Record name 2H-1,4-Benzothiazin-3(4H)-one, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98434-22-1
Record name 2H-1,4-Benzothiazin-3(4H)-one, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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